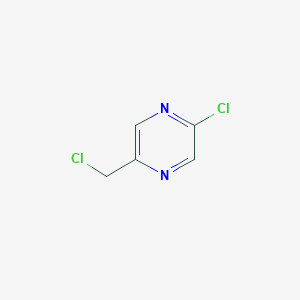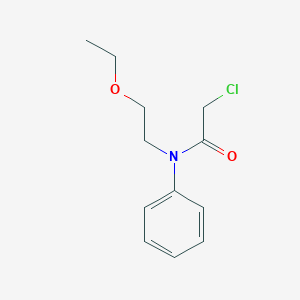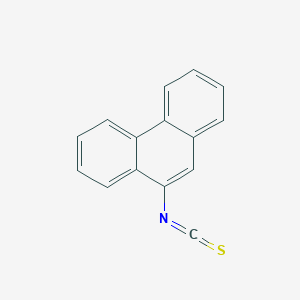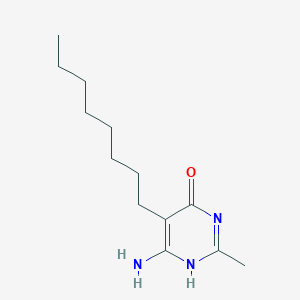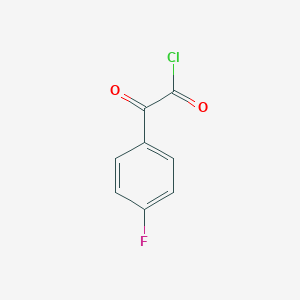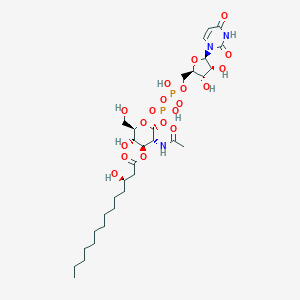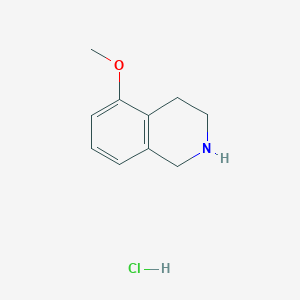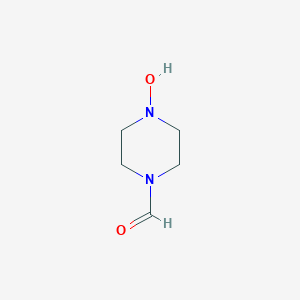
4-Hydroxypiperazine-1-carbaldehyde
Overview
Description
4-Hydroxypiperazine-1-carbaldehyde (HPCA) is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. HPCA is a heterocyclic compound that contains a piperazine ring with a hydroxyl and a formyl group attached to it. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and potential future directions.
Mechanism Of Action
The mechanism of action of 4-Hydroxypiperazine-1-carbaldehyde is not well understood. However, it has been suggested that 4-Hydroxypiperazine-1-carbaldehyde may act as a reactive oxygen species scavenger and may have antioxidant properties.
Biochemical And Physiological Effects
4-Hydroxypiperazine-1-carbaldehyde has been shown to have various biochemical and physiological effects. 4-Hydroxypiperazine-1-carbaldehyde has been shown to inhibit the growth of cancer cells, reduce inflammation, and have antimicrobial activity. 4-Hydroxypiperazine-1-carbaldehyde has also been shown to have neuroprotective effects and may have potential use in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
4-Hydroxypiperazine-1-carbaldehyde has several advantages and limitations in lab experiments. The advantages of 4-Hydroxypiperazine-1-carbaldehyde include its ease of synthesis, stability, and low toxicity. The limitations of 4-Hydroxypiperazine-1-carbaldehyde include its limited solubility in water and its potential to form adducts with other compounds, which may interfere with experimental results.
Future Directions
There are several potential future directions for 4-Hydroxypiperazine-1-carbaldehyde research. 4-Hydroxypiperazine-1-carbaldehyde may have potential use in the development of new drugs for the treatment of various diseases, including cancer and neurodegenerative diseases. 4-Hydroxypiperazine-1-carbaldehyde may also have potential use as a fluorescent probe for the detection of metal ions. Further studies are needed to fully understand the mechanism of action of 4-Hydroxypiperazine-1-carbaldehyde and its potential applications in various fields of research.
Conclusion:
In conclusion, 4-Hydroxypiperazine-1-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. 4-Hydroxypiperazine-1-carbaldehyde has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and potential future directions. 4-Hydroxypiperazine-1-carbaldehyde may have potential use in the development of new drugs and as a fluorescent probe for the detection of metal ions. Further studies are needed to fully understand the potential applications of 4-Hydroxypiperazine-1-carbaldehyde in various fields of research.
Scientific Research Applications
4-Hydroxypiperazine-1-carbaldehyde has been extensively studied for its potential use in various fields of research, including medicinal chemistry, drug discovery, and organic synthesis. 4-Hydroxypiperazine-1-carbaldehyde has been used as a building block for the synthesis of various compounds, including antitumor agents, anti-inflammatory agents, and antimicrobial agents. 4-Hydroxypiperazine-1-carbaldehyde has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
CAS RN |
109142-44-1 |
|---|---|
Product Name |
4-Hydroxypiperazine-1-carbaldehyde |
Molecular Formula |
C5H10N2O2 |
Molecular Weight |
130.15 g/mol |
IUPAC Name |
4-hydroxypiperazine-1-carbaldehyde |
InChI |
InChI=1S/C5H10N2O2/c8-5-6-1-3-7(9)4-2-6/h5,9H,1-4H2 |
InChI Key |
NUVOEAQMIOYUBT-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C=O)O |
Canonical SMILES |
C1CN(CCN1C=O)O |
synonyms |
1-Piperazinecarboxaldehyde,4-hydroxy-(9CI) |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

